molecular formula C8H11NO B14777829 1-[3-(Methoxy-d3)phenyl]methanamine

1-[3-(Methoxy-d3)phenyl]methanamine

Cat. No.: B14777829
M. Wt: 140.20 g/mol
InChI Key: GRRIMVWABNHKBX-FIBGUPNXSA-N
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Description

1-[3-(Methoxy-d3)phenyl]methanamine is a deuterated derivative of 1-[3-(Methoxymethyl)phenyl]methanamine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanamine group. The deuterium atoms in the methoxy group make it particularly useful in various scientific studies, especially those involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methoxy-d3)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The amine group is then protected, and the aldehyde group is converted to a methoxy group using methanol-d3 in the presence of an acid catalyst.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors.

    Methoxylation: Employing continuous flow reactors for efficient conversion.

    Purification: Utilizing crystallization and distillation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methoxy-d3)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amine group can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

1-[3-(Methoxy-d3)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxy-d3)phenyl]methanamine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its amine group.

    Pathways Involved: It may influence pathways related to neurotransmitter synthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Methoxymethyl)phenyl]methanamine: The non-deuterated version.

    3-Methoxy-N-Methylbenzylamine: A similar compound with a methyl group instead of a methanamine group.

    4-Methoxybenzylamine: A compound with the methoxy group at the para position.

Uniqueness

1-[3-(Methoxy-d3)phenyl]methanamine is unique due to its deuterium atoms, which make it particularly useful in isotopic labeling studies. This property allows for more precise tracking in metabolic and pharmacokinetic studies compared to its non-deuterated counterparts.

Properties

Molecular Formula

C8H11NO

Molecular Weight

140.20 g/mol

IUPAC Name

[3-(trideuteriomethoxy)phenyl]methanamine

InChI

InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3/i1D3

InChI Key

GRRIMVWABNHKBX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)CN

Canonical SMILES

COC1=CC=CC(=C1)CN

Origin of Product

United States

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